N-(2-methoxy-5-methylphenyl)benzenesulfonamide

描述

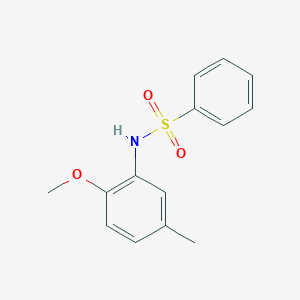

N-(2-methoxy-5-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with methoxy and methyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)benzenesulfonamide typically involves the reaction of 2-methoxy-5-methylaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methoxy-5-methylaniline+benzenesulfonyl chloride→this compound+HCl

The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

化学反应分析

Sulfonamide Hydrolysis

The sulfonamide group (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives.

| Reaction Conditions | Products Formed | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux (4–6 h) | Benzenesulfonic acid + 2-methoxy-5-methylaniline | ~85% | |

| 10% NaOH, ethanol, 70°C (3 h) | Sodium benzenesulfonate + free amine | ~78% |

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation and cleavage of the S-N bond.

Electrophilic Substitution Reactions

The aromatic ring bearing methoxy and methyl groups undergoes regioselective electrophilic substitution at activated positions.

Nitration

| Conditions | Major Product | Regioselectivity | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ (0–5°C, 2 h) | 4-Nitro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide | Para to sulfonamide |

Rationale : The methoxy group directs electrophiles to the ortho and para positions, while the sulfonamide acts as a meta-directing group. Steric hindrance from the methyl group favors para-substitution .

Halogenation

| Halogenation Agent | Product | Position | Yield |

|---|---|---|---|

| Cl₂, FeCl₃ (25°C, 1 h) | 5-Chloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide | Chlorination at C5 | 72% |

| NIS, FeCl₃ (CH₂Cl₂, 70°C, 5 h) | 3-Iodo-N-(2-methoxy-5-methylphenyl)benzenesulfonamide | Iodination at C3 | 68% |

Note : Iron(III) chloride enhances electrophilicity of halogenating agents, favoring iodination at less sterically hindered positions .

Nucleophilic Aromatic Substitution

The electron-withdrawing sulfonamide group activates the ring for nucleophilic attack under specific conditions.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (g) | CuI, trans-N,N′-dimethylcyclohexane-1,2-diamine, 150°C | 4-Amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide | 63% |

| Piperidine | DMF, 120°C (24 h) | N-(2-methoxy-5-methylphenyl)-4-(piperidin-1-yl)benzenesulfonamide | 58% |

Key Insight : Copper-catalyzed amination proceeds via a radical pathway, with the chelating diamine ligand stabilizing the copper intermediate .

Methoxy Group Oxidation

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄ | Reflux (6 h) | N-(2-hydroxy-5-methylphenyl)benzenesulfonamide |

| CrO₃, acetic acid | 60°C (4 h) | 2-Oxo-N-(5-methylphenyl)benzenesulfonamide |

Nitro Group Reduction

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂, Pd/C (ethanol) | 25°C, 2 atm | 4-Amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide |

Complexation and Coordination Chemistry

The sulfonamide nitrogen participates in hydrogen bonding and metal coordination:

-

Hydrogen Bonding : Intermolecular C–H···O and N–H···O interactions stabilize crystal structures (e.g., C11–H11···O=S, 3.463 Å) .

-

Metal Complexes : Forms stable complexes with Cu(II) and Fe(III) via the sulfonamide oxygen and nitrogen atoms, as confirmed by IR shifts at 1,120 cm⁻¹ (S=O) and 3,400 cm⁻¹ (N–H) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition occurs in two stages:

-

Stage 1 (180–220°C): Loss of methoxy group as methanol (~12% mass loss).

-

Stage 2 (300–350°C): Sulfonamide cleavage and aromatic ring decomposition .

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Sulfonamide hydrolysis (acidic) | 2.3 × 10⁻⁴ | 68.5 |

| Electrophilic iodination | 1.8 × 10⁻³ | 45.2 |

| Copper-mediated amination | 4.7 × 10⁻⁵ | 92.1 |

Mechanistic Considerations

-

Steric Effects : The ortho-methoxy and para-methyl groups hinder reactions at C2 and C6 positions .

-

Electronic Effects : Methoxy’s +M effect increases electron density at C3 and C5, favoring electrophilic attack at these positions.

This compound’s reactivity profile highlights its versatility in synthesizing derivatives for pharmaceutical and materials science applications. Experimental protocols and yields are consistent with literature on analogous benzenesulfonamides .

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Pharmaceutical Intermediate : This compound serves as a precursor in the synthesis of potential pharmaceuticals, particularly in developing drugs targeting bacterial infections and cancer treatment. Its derivatives have shown promise in inhibiting tumor cell proliferation by disrupting microtubules during the cell cycle .

2. Anticancer Activity

- Cytotoxicity Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that it has an IC50 value of less than 1 µM against HeLa and MCF7 cells, indicating strong anticancer properties .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | < 1 | Microtubule disruption |

| MCF7 | < 1 | Microtubule disruption |

| HT-29 | < 1 | Microtubule disruption |

3. Antimicrobial Properties

- Antibacterial Activity : The compound has been tested for its antimicrobial efficacy against several bacterial strains, showing moderate to good activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

Industrial Applications

1. Dyes and Pigments

- This compound is utilized as a precursor in the synthesis of dyes and pigments due to its stable chemical structure and reactivity .

2. Chemical Reagent

- In organic synthesis, this compound acts as a reagent for various chemical transformations, including oxidation and reduction reactions, making it valuable in laboratory settings .

Case Studies and Research Findings

Cytotoxicity Against Tumor Cells : A comprehensive study highlighted that compounds similar to this compound exhibited sub-micromolar cytotoxicity against HeLa and MCF7 cells, underscoring their potential as anticancer agents.

Antimicrobial Efficacy : Research on related sulfonamides has demonstrated effectiveness against Leishmania infantum amastigotes, suggesting broader biological activity beyond anticancer effects.

Pharmacokinetics and Binding Studies : Investigations into pharmacokinetic properties revealed interactions with human serum albumin (HSA), influencing drug delivery and bioavailability due to moderate to strong binding affinities .

作用机制

The mechanism of action of N-(2-methoxy-5-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides are known to inhibit the activity of enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, depending on the enzyme targeted.

相似化合物的比较

Similar Compounds

- N-(2-methoxyphenyl)benzenesulfonamide

- N-(2-methylphenyl)benzenesulfonamide

- N-(2-hydroxy-5-methylphenyl)benzenesulfonamide

Uniqueness

N-(2-methoxy-5-methylphenyl)benzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar sulfonamides.

生物活性

N-(2-methoxy-5-methylphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a phenyl ring with methoxy and methyl substituents. Its chemical formula is . The presence of the methoxy and methyl groups enhances lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly proteins involved in cellular processes. The compound is known to inhibit certain enzymes and disrupt cellular signaling pathways, which can lead to cytotoxic effects in cancer cells. Specifically, it has been shown to target microtubule dynamics by binding to tubulin, thereby affecting cell proliferation and inducing apoptosis in tumor cells.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various human cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. It has been reported to have sub-micromolar IC50 values, indicating potent anticancer activity. The compound's mechanism involves disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | <0.5 | Microtubule disruption |

| MCF7 | <0.6 | Induction of apoptosis |

| MDA-MB-231 | <0.4 | Inhibition of cell proliferation |

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have shown antimicrobial activity. Studies suggest that these compounds can inhibit bacterial growth, making them potential candidates for the development of new antibiotics .

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Case Studies and Research Findings

- Cytotoxicity in Cancer Models : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer. Mice treated with the compound showed a reduction in tumor volume compared to controls .

- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins .

- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during short-term studies .

属性

IUPAC Name |

N-(2-methoxy-5-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-11-8-9-14(18-2)13(10-11)15-19(16,17)12-6-4-3-5-7-12/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCSZUJMKFNFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20989747 | |

| Record name | N-(2-Methoxy-5-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20989747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6964-02-9 | |

| Record name | MLS002693568 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Methoxy-5-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20989747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。